Methyl tetradec-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl tetradec-5-enoate” is a naturally occurring ester. It is commonly used in the fragrance and flavor industries due to its fruity, floral scent. It is also known as Methyl myristoleate or methyltetradec-5-enoate .

Synthesis Analysis

“Methyl tetradec-5-enoate” can be synthesized from myristoleic acid and methanol in the presence of a catalyst . The reaction is catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid . The product is then purified using distillation or chromatography .

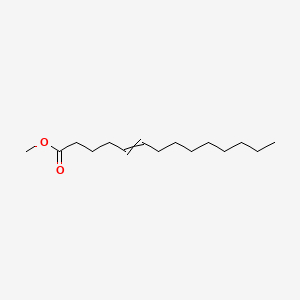

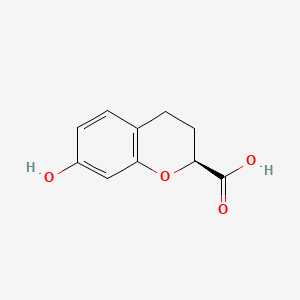

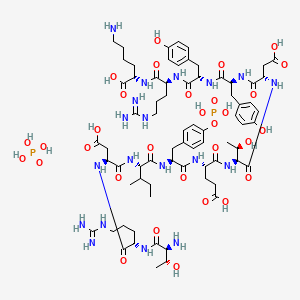

Molecular Structure Analysis

The molecular formula of “Methyl tetradec-5-enoate” is C15H28O2 . The InChI code is InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15 (16)17-2/h10-11H,3-9,12-14H2,1-2H3 . The Canonical SMILES is CCCCCCCCC=CCCCC (=O)OC .

Physical And Chemical Properties Analysis

“Methyl tetradec-5-enoate” has a molecular weight of 240.38 g/mol . It is a pale yellow liquid that is insoluble in water . It has a faint fruity and floral odor and a sweet taste .

Scientific Research Applications

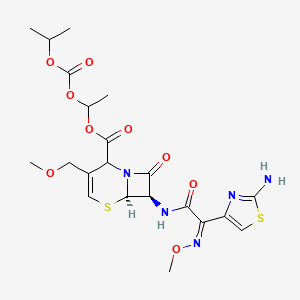

Synthesis of Tetrazole Derivatives : Methyl tetradec-5-enoate derivatives have been utilized in the synthesis of tetrazole compounds. For instance, Methyl 4-oxo-trans-2-octadecenoate, a related compound, was used to produce tetrazole derivatives, which are characterized by spectral and elemental methods (Mustafa et al., 1984).

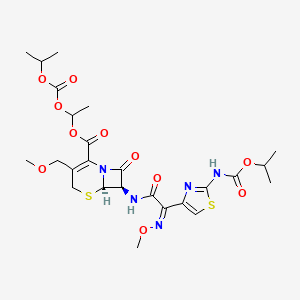

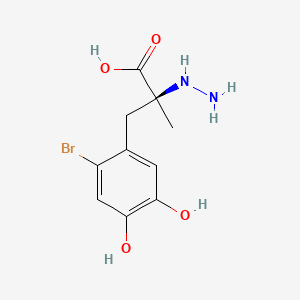

Preparation of Alpha-Bromo 5-Methyl Tetrazoles : Alpha-bromo 5-methyl tetrazole derivatives from long-chain fatty alkenoates, including Methyl tetradec-5-enoate analogs, have been synthesized. These compounds have significant synthetic utility and biological importance (Rauf & Parveen, 2004).

Study of Oxymercuration-Demercuration Reactions : Research on the oxymercuration-demercuration reactions of various unsaturated fatty esters, including methyl tetradec-5-enoate analogs, has been conducted. This study provides insights into the formation of keto- and hydroxy-esters (Lam & Jie, 1976).

Synthesis of Unsubstituted Tetramates : The use of Methyl tetradec-5-enoate related compounds in the synthesis of 3,5-unsubstituted 4-O-alkyl tetramates has been explored. These tetramates were prepared from methyl (E)-3-benzyloxy-4-oxobut-2-enoate (Paintner et al., 2002).

Synthesis of Sex Attractants of Lepidoptera : Methyl tetradec-5-enoate derivatives have been synthesized as part of a new route to create attractants for certain Lepidoptera species. The method involves the coupling of specific aldehydes with methyl 11-bromoundecanoate (Dzhemilev et al., 2004).

Ring-Expansion Studies : Studies on ring-expansion reactions of methyl 2-bromomethyl-5-oxiranylpent-2-enoate, a compound related to Methyl tetradec-5-enoate, have been conducted. The reactions with various acids were explored to understand the formation of tetrahydropyran and tetrahydrofuran derivatives (Tokumasu et al., 1998).

Safety and Hazards

“Methyl tetradec-5-enoate” is not intended for human or veterinary use. It is for research use only. It is recommended to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers

One relevant paper titled “Synthesis of methyl (Z)-tetracos-5-enoate and both enantiomers of ethyl (E)-6-methyltetracos-4-enoate: possible intermediates in the biosynthesis of mycolic acids in mycobacteria” discusses the synthesis of “Methyl tetradec-5-enoate” and its possible role in the biosynthesis of mycolic acids in mycobacteria .

properties

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetradec-5-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)